6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives, including pyridazinones, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
Some 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(2-Nitrophenyl)pyridazin-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Preparation Methods
The synthesis of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its cardiovascular and anti-inflammatory activities.
Pyrimidine: Another diazine with diverse pharmacological properties.
Pyrazine: Similar to pyridazine but with different nitrogen atom positions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-nitrophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-8(11-12-10)7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOKRDNXQWOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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